
4-(4-Bromophenyl)-1,2,3-thiadiazole
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-(4-Bromophenyl)-1,2,3-thiadiazole derivatives involves various strategies, including conventional methods and microwave irradiation. These processes typically result in the formation of thiadiazole derivatives through reactions involving ambident nucleophiles, which exhibit amine-imine tautomerism (Rodrigues & Bhalekar, 2015). Additionally, palladium-catalyzed cross-coupling reactions with boronic acids have been utilized to synthesize new derivatives, showcasing the versatility in the compound's synthesis (Wróblowska, Kudelko, & Łapkowski, 2015).
Molecular Structure Analysis
The molecular structure of 4-(4-Bromophenyl)-1,2,3-thiadiazole and its derivatives has been elucidated through various analytical techniques. X-ray crystallography, for example, has provided insights into the planar conformation of molecules, highlighting intermolecular interactions that contribute to the stability of the crystal structure. Such studies reveal the significance of hydrogen bonding and weak π-π interactions in defining the molecular conformation (Smith & Lynch, 2013).
Chemical Reactions and Properties
4-(4-Bromophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including ring-opening to produce thioketene intermediates. These intermediates can further react with O- or N-nucleophiles to form esters or amides. The molecule's reactivity also extends to cyclization reactions to produce N-substituted indole-2-thiols or benzo[b]thiophenes, depending on the nucleophile involved (Androsov & Neckers, 2007).
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
4-(4-Bromophenyl)-1,2,3-thiadiazole and its derivatives have shown promising results in antimicrobial activities. Güzeldemirci and Küçükbasmacı (2010) synthesized various 1,2,4-triazoles and 1,3,4-thiadiazoles starting from a compound similar to 4-(4-Bromophenyl)-1,2,3-thiadiazole. Their antimicrobial activities were assessed through microbroth dilution technique, revealing some compounds with significant activities (Güzeldemirci & Küçükbasmacı, 2010). Similarly, Al-Smadi et al. (2019) prepared new thiadiazole derivatives and found them highly active against Gram-positive and Gram-negative bacteria (Al-Smadi et al., 2019).
Corrosion Inhibition
Thiadiazole derivatives have been studied for their potential as corrosion inhibitors. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on various thiazole and thiadiazole derivatives, including 4-(4-Bromophenyl)-1,2,3-thiadiazole, to predict their corrosion inhibition performances. The results aligned well with experimental data, indicating effectiveness in corrosion prevention (Kaya et al., 2016).
Synthesis Methods
Efficient synthesis methods for thiadiazoles, including 4-(4-Bromophenyl)-1,2,3-thiadiazole, have been developed. Lu et al. (2021) presented a highly efficient method for synthesizing 1,2,3-thiadiazoles using environmentally friendly solvents (Lu et al., 2021).
Acetylcholinesterase Inhibition
Some thiadiazole derivatives exhibit moderate acetylcholinesterase-inhibition activity, which is significant for neurological applications. Shi et al. (2017) synthesized 5-benzyl-1,3,4-thiadiazole derivatives and found one compound with notable acetylcholinesterase-inhibition activity (Shi et al., 2017).
Antiproliferative Activity
Imidazo[2,1-b][1,3,4]thiadiazole derivatives, related to 4-(4-Bromophenyl)-1,2,3-thiadiazole, were tested for antiproliferative activity on cancer cells. Kumar et al. (2014) found that certain benzyl group substitutions increased activity, indicating potential for cancer treatment (Kumar et al., 2014).
Molecular Dynamics and Structural Studies
El-Emam et al. (2020) synthesized and analyzed the crystal structures of adamantane-1,3,4-thiadiazole hybrids, including a compound related to 4-(4-Bromophenyl)-1,2,3-thiadiazole. Their research provided insights into the nature of noncovalent interactions in these compounds (El-Emam et al., 2020).
Photovoltaic Material Synthesis
Chmovzh et al. (2022) investigated bromoderivatives of benzofused thiadiazoles, including 4-bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole, as precursors for dye synthesis used in photovoltaic materials (Chmovzh et al., 2022).
Mechanochromic Properties
Echeverri et al. (2020) explored luminophore polymorphs of a benzothiadiazole derivative, studying their mechanochromic phase transformation and its relationship to supramolecular interactions (Echeverri et al., 2020).
Mecanismo De Acción
Target of Action
Related compounds have shown potent antileishmanial and antimalarial activities
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 4-(4-Bromophenyl)-1,2,3-thiadiazole might interact with its targets in a similar manner, leading to changes in the target’s function or activity.
Biochemical Pathways
Related compounds have shown to affect the life cycle of leishmania and plasmodium species , suggesting that 4-(4-Bromophenyl)-1,2,3-thiadiazole might interfere with similar pathways. The downstream effects of this interference could include disruption of the parasite’s growth and development.
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities . This suggests that 4-(4-Bromophenyl)-1,2,3-thiadiazole might have similar effects, potentially leading to the death or inhibition of the parasites.
Propiedades
IUPAC Name |
4-(4-bromophenyl)thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWOTVRPRHVJQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961173 | |
| Record name | 4-(4-Bromophenyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1,2,3-thiadiazole | |
CAS RN |
40753-13-7 | |
| Record name | 4-(4-Bromophenyl)-1,2,3-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40753-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Thiadiazole, 4-(4-bromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040753137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Bromophenyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-bromophenyl)-1,2,3-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the bromine atom in 4-(4-bromophenyl)-1,2,3-thiadiazole within the context of this research?
A1: The bromine atom acts as a leaving group, allowing 4-(4-bromophenyl)-1,2,3-thiadiazole to participate in various coupling reactions. This is highlighted in the paper where it’s used as a substrate for further transformations. The presence of bromine allows for the introduction of diverse substituents at the 4-position of the phenyl ring, potentially leading to the synthesis of a library of novel 1,2,3-thiadiazole derivatives. []
Q2: Are there any other applications of 4-(4-bromophenyl)-1,2,3-thiadiazole mentioned in the study?
A2: The provided research focuses solely on the synthetic utility of 4-(4-bromophenyl)-1,2,3-thiadiazole in the context of developing a new synthetic route for 1,2,3-thiadiazoles. The study does not delve into other potential applications of this specific compound. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



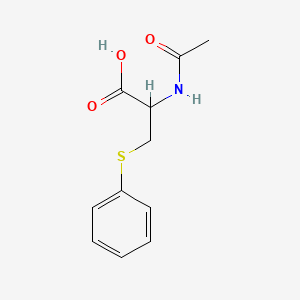


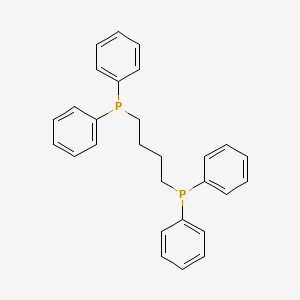
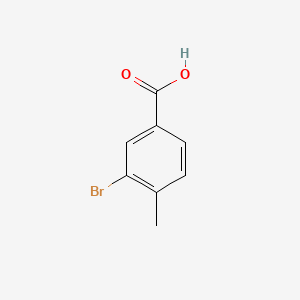
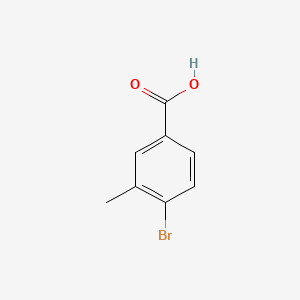
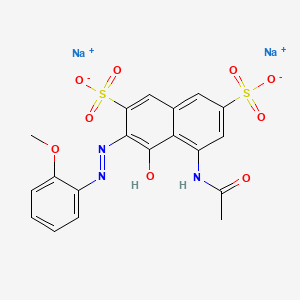
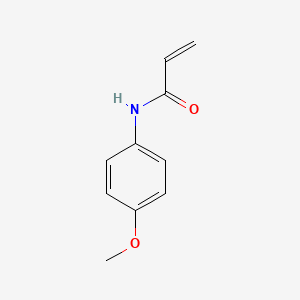




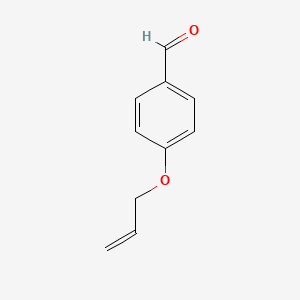
![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)